molecular formula C9H14BrN3O2 B13511845 3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13511845
M. Wt: 276.13 g/mol
InChI Key: HVRCWDINPMWRLZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Alkylation: The brominated pyrazole is alkylated with a suitable alkylating agent to introduce the propylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and propylamino group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both a bromine atom and a propylamino group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds. The propylamino group can enhance solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C9H14BrN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15)

InChI Key

HVRCWDINPMWRLZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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